Methanimidamide, N'-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- is a chemical compound with the CAS Registry Number 37407-77-5. It is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry. This compound falls under the category of methanimidamides, which are derivatives of amidines.
Methanimidamide can be classified as an organic compound, specifically a substituted methanimidamide. It contains an aromatic ring and functional groups that include a chloro substituent and a methylsulfinyl group, which contribute to its chemical properties and reactivity.
The synthesis of Methanimidamide, N'-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- typically involves multi-step organic reactions. While specific detailed procedures are not provided in the available literature, similar compounds are often synthesized through:
The synthesis may require controlled conditions such as temperature regulation and inert atmospheres to prevent unwanted side reactions. The use of catalysts or specific solvents can also enhance yields and purity.
The molecular structure of Methanimidamide, N'-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- can be represented using various notations:
InChI=1S/C13H19ClN2/c1-4-5-8-16(3)10-15-13-7-6-12(14)9-11(13)2/h6-7,9-10H,4-5,8H2,1-3H3
ClC1=CC=C(N=CN(C)CCCC)C(=C1)C
These representations reveal the compound's structural features, including its aromatic system and functional groups .
The compound's structural data indicates a complex arrangement that contributes to its reactivity and interaction with biological systems.
Methanimidamide may participate in various chemical reactions typical for amides and related structures:
Reactions involving this compound should be conducted with caution due to potential toxicity associated with certain intermediates or products. Reaction conditions such as pH, temperature, and solvent choice significantly affect product formation.
Further studies are necessary to elucidate the precise mechanisms by which this compound exerts biological effects.
Methanimidamide exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
Relevant data on stability and reactivity must be assessed through experimental studies.
Methanimidamide, N'-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- holds potential applications in:
Further research is necessary to fully explore these applications and validate efficacy through rigorous testing protocols.
CAS No.: 2322-77-2
CAS No.: 8031-14-9
CAS No.: 100572-96-1
CAS No.:
CAS No.:
CAS No.: 668462-13-3